N-[4-(hydroxymethyl)cyclohexyl]-2-[4-(trifluoromethyl)phenoxy]propanamide
Description
N-[4-(hydroxymethyl)cyclohexyl]-2-[4-(trifluoromethyl)phenoxy]propanamide is a complex organic compound characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a phenoxy group
Properties
IUPAC Name |
N-[4-(hydroxymethyl)cyclohexyl]-2-[4-(trifluoromethyl)phenoxy]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-11(16(23)21-14-6-2-12(10-22)3-7-14)24-15-8-4-13(5-9-15)17(18,19)20/h4-5,8-9,11-12,14,22H,2-3,6-7,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCDGSZNBYCEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)CO)OC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hydroxymethyl)cyclohexyl]-2-[4-(trifluoromethyl)phenoxy]propanamide typically involves multiple steps, including the formation of the cyclohexyl and phenoxy groups, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(hydroxymethyl)cyclohexyl]-2-[4-(trifluoromethyl)phenoxy]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the cyclohexyl or phenoxy groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group would yield a carboxyl derivative, while substitution reactions involving the trifluoromethyl group could produce various substituted phenoxy derivatives.
Scientific Research Applications
N-[4-(hydroxymethyl)cyclohexyl]-2-[4-(trifluoromethyl)phenoxy]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(hydroxymethyl)cyclohexyl]-2-[4-(trifluoromethyl)phenoxy]propanamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, allowing it to effectively interact with enzymes and receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Shares the trifluoromethyl and phenoxy groups but differs in the cyclohexyl group.
Trifluoromethyl ketones: Contain the trifluoromethyl group and are used in similar applications.
Uniqueness
N-[4-(hydroxymethyl)cyclohexyl]-2-[4-(trifluoromethyl)phenoxy]propanamide is unique due to the combination of its cyclohexyl, trifluoromethyl, and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
